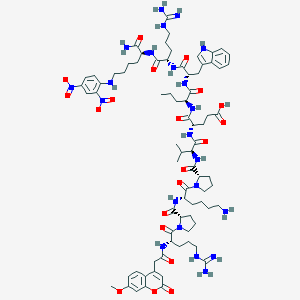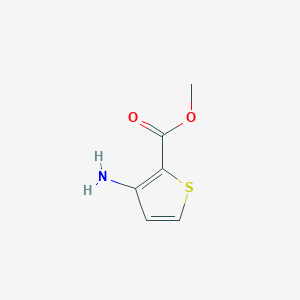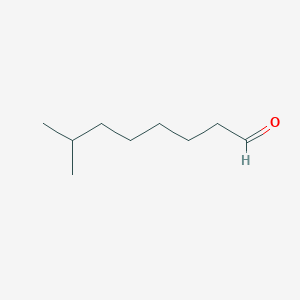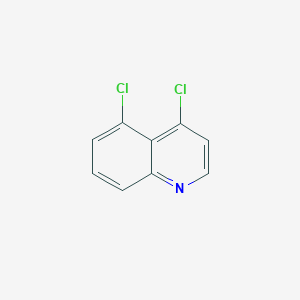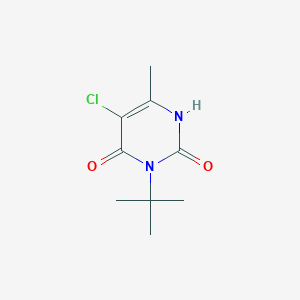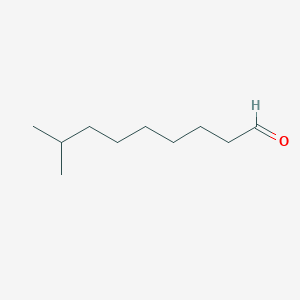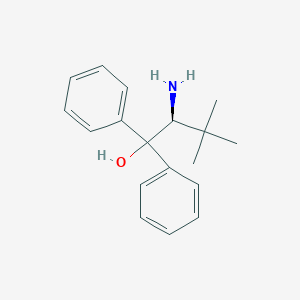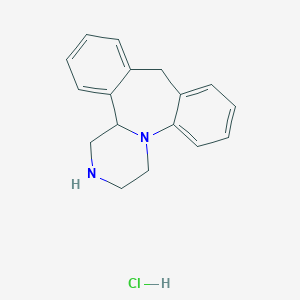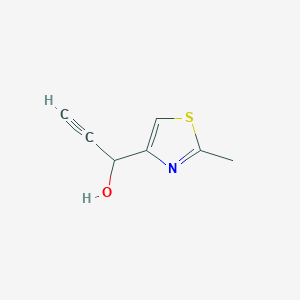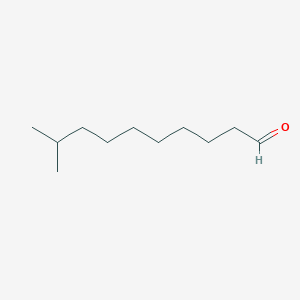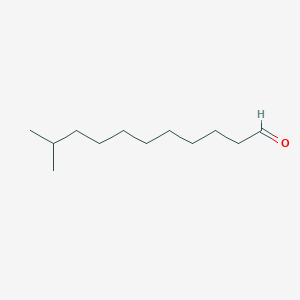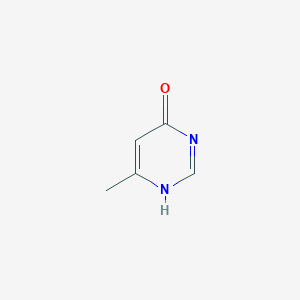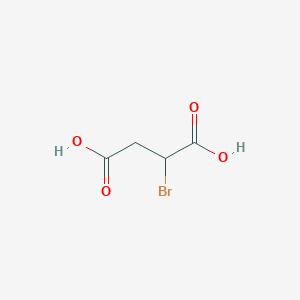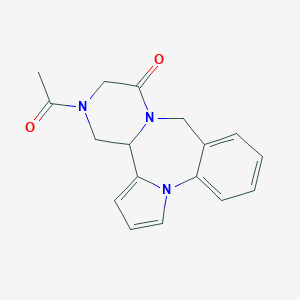
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl- is a heterocyclic compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the benzodiazepine family and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl- is not fully understood. However, it is believed to act on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. This compound has been found to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission.
Biochemical And Physiological Effects
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl- has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. It has also been found to have antiviral activity against several viruses, including HIV and hepatitis B virus. In addition, this compound has been shown to have antibacterial activity against several strains of bacteria. It has also been found to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety and epilepsy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl- in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using this compound is its low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl-. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the potential applications of this compound in the treatment of neurological disorders such as epilepsy and anxiety. Further research could also explore the potential antitumor, antiviral, and antibacterial properties of this compound and its derivatives. Overall, there is significant potential for further research on this compound and its applications in scientific research.
Synthesis Methods
The synthesis method for 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl- involves several steps. The starting material is 3-aminopyrazine-2-carboxylic acid, which is reacted with acetic anhydride to form the corresponding N-acetyl derivative. This compound is then reacted with 2-bromo-1-(2-chloroethyl)benzene to form the pyrazinobenzodiazepine intermediate. The final step involves the cyclization of the intermediate using sodium hydride in DMF to form the target compound. The yield of this synthesis method is reported to be around 40%.
Scientific Research Applications
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
properties
CAS RN |
144109-17-1 |
|---|---|
Product Name |
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-acetyl- |
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
9-acetyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C17H17N3O2/c1-12(21)18-10-16-15-7-4-8-19(15)14-6-3-2-5-13(14)9-20(16)17(22)11-18/h2-8,16H,9-11H2,1H3 |
InChI Key |
SAOTZOXZIFJAOZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2C3=CC=CN3C4=CC=CC=C4CN2C(=O)C1 |
Canonical SMILES |
CC(=O)N1CC2C3=CC=CN3C4=CC=CC=C4CN2C(=O)C1 |
synonyms |
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,1 4,14a-tetrahydro-13-acetyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
